molecular formula C18H17N5O3S B10935464 9-Ethyl-8-methyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-8-methyl-2-[1-(2-nitrophenoxy)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10935464
M. Wt: 383.4 g/mol
InChI Key: QVXGSUCHBZHKTQ-UHFFFAOYSA-N
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Description

1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thienotriazolopyrimidine core with an ethyl ether linkage to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER typically involves multi-step organic reactions. The starting materials often include 9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine and 2-nitrophenol. The key steps in the synthesis may involve:

    Nucleophilic substitution: The ethyl group is introduced via nucleophilic substitution reactions.

    Etherification: The formation of the ether linkage between the thienotriazolopyrimidine core and the nitrophenyl group is achieved through etherification reactions, often using reagents like sodium hydride (NaH) and ethyl iodide (C2H5I).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl ether linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Sodium hydride (NaH) and alkyl halides are often employed.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted ethers.

Scientific Research Applications

1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular pathways and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (4-NITROPHENYL) ETHER: Similar structure but with a different position of the nitro group.

    1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-AMINOPHENYL) ETHER: Contains an amino group instead of a nitro group.

Uniqueness

1-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)ETHYL (2-NITROPHENYL) ETHER is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both the thienotriazolopyrimidine core and the nitrophenyl ether linkage provides a distinct set of properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-[1-(2-nitrophenoxy)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17N5O3S/c1-4-12-11(3)27-18-15(12)17-20-16(21-22(17)9-19-18)10(2)26-14-8-6-5-7-13(14)23(24)25/h5-10H,4H2,1-3H3

InChI Key

QVXGSUCHBZHKTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)OC4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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